molecular formula C14H16ClN3O B287075 N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287075
M. Wt: 277.75 g/mol
InChI Key: SGWXFJSYCKIZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPP, is a synthetic compound that belongs to the pyrazole class of molecules. CPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. In

Mechanism of Action

N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is widely expressed in the central nervous system. CB1 receptors are involved in various physiological processes, including pain perception, mood regulation, and memory formation. By blocking CB1 receptors, N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have anxiolytic, antidepressant, and analgesic effects in various animal models. It has also been found to improve cognitive function and memory in rodents. The biochemical and physiological effects of N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are mediated by its interaction with the CB1 receptor and modulation of neurotransmitter activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the CB1 receptor, which allows for specific modulation of neurotransmitter activity. However, one limitation of using N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the treatment of anxiety, depression, and chronic pain. Another area of research is the development of more soluble derivatives of N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide that can be administered more easily in experimental settings. Additionally, further studies are needed to elucidate the long-term effects of N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide on neurotransmitter activity and behavior.

Synthesis Methods

N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 4-chlorobenzonitrile with 2-bromo-1-propene in the presence of a base, followed by cyclization with hydrazine hydrate and subsequent acylation with propionyl chloride. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and analgesic effects in various animal models. N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been found to improve cognitive function and memory in rodents.

properties

Product Name

N-(4-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16ClN3O/c1-3-4-12-9-13(18(2)17-12)14(19)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,19)

InChI Key

SGWXFJSYCKIZPI-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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